Patent-Disclosed Use as the Key MOM-Protected Intermediate for Tetrahydroquinoline PPAR Modulators
5-Methoxymethoxyquinoline is explicitly disclosed as a synthetic precursor to tetrahydroquinoline derivatives that function as peroxisome proliferator-activated receptor (PPAR) regulators, a therapeutic target for diabetes, obesity, and hyperlipidemia [1]. In contrast, unprotected 5-hydroxyquinoline is unsuitable for this synthetic sequence because the free phenol interferes with key bond-forming reactions (e.g., N-alkylation or palladium-catalyzed couplings) required to assemble the tetrahydroquinoline core [1].
| Evidence Dimension | Synthetic compatibility as a protected intermediate for PPAR modulator scaffold assembly |
|---|---|
| Target Compound Data | Serves as the protected 5-hydroxy precursor in the patent synthesis route; MOM group is stable to the reaction conditions employed for tetrahydroquinoline ring construction [1] |
| Comparator Or Baseline | 5-Hydroxyquinoline (CAS 578-67-6): Free phenolic OH group leads to side reactions under analogous alkylation and coupling conditions [1] |
| Quantified Difference | Not quantifiable as a single numeric value; the difference is functional: successful, patent-validated synthesis pathway with MOM protection vs. pathway failure without protection due to incompatibility of free phenol [1] |
| Conditions | Synthesis of tetrahydroquinoline derivatives as described in US Patent US20040171835A1; conditions include NaH, DMF, and MOM-Cl for the initial protection step [1] |
Why This Matters
For medicinal chemistry procurement, the patented synthetic route establishes 5-methoxymethoxyquinoline as a validated intermediate—alternative unprotected or differently protected analogs would require substantial route re-engineering.
- [1] US Patent US20040171835A1. Tetrahydroquinoline derivative compound and drug containing the compound as active ingredient. Published 2004-09-02. View Source
